molecular formula C10H13N3O2 B2480535 N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide CAS No. 2034579-92-3

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2480535
CAS No.: 2034579-92-3
M. Wt: 207.233
InChI Key: RNNIFICKGBNQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .

Preparation Methods

The synthesis of N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of ethyl cyanoacetate, cyclopropylamine, and other reagents in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained .

Chemical Reactions Analysis

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to mod

Properties

IUPAC Name

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-2-15-9-5-8(11-6-12-9)10(14)13-7-3-4-7/h5-7H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNIFICKGBNQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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